Teniposide

Catalog No.
S548645
CAS No.
29767-20-2
M.F
C32H32O13S
M. Wt
656.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Teniposide

CAS Number

29767-20-2

Product Name

Teniposide

IUPAC Name

(5S,5aR,8aR,9R)-5-[[(2R,4aR,6R,7R,8R,8aS)-7,8-dihydroxy-2-thiophen-2-yl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one

Molecular Formula

C32H32O13S

Molecular Weight

656.7 g/mol

InChI

InChI=1S/C32H32O13S/c1-37-19-6-13(7-20(38-2)25(19)33)23-14-8-17-18(42-12-41-17)9-15(14)28(16-10-39-30(36)24(16)23)44-32-27(35)26(34)29-21(43-32)11-40-31(45-29)22-4-3-5-46-22/h3-9,16,21,23-24,26-29,31-35H,10-12H2,1-2H3/t16-,21+,23+,24-,26+,27+,28+,29+,31+,32-/m0/s1

InChI Key

NRUKOCRGYNPUPR-QBPJDGROSA-N

SMILES

Array

solubility

Practically insoluble in water.
In water, 5.9 mg/L at 25 °C /Estimated/

Synonyms

Demethyl Epipodophyllotoxin Thenylidine Glucoside, NSC 122819, NSC-122819, NSC122819, Teniposide, Teniposide, (5a alpha,9 alpha(S*))-Isomer, VM 26, VM-26, VM26, Vumon

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C2C3C(COC3=O)C(C4=CC5=C(C=C24)OCO5)OC6C(C(C7C(O6)COC(O7)C8=CC=CS8)O)O

Isomeric SMILES

COC1=CC(=CC(=C1O)OC)[C@H]2[C@@H]3[C@H](COC3=O)[C@@H](C4=CC5=C(C=C24)OCO5)O[C@H]6[C@@H]([C@H]([C@H]7[C@H](O6)CO[C@H](O7)C8=CC=CS8)O)O

The exact mass of the compound Teniposide is 656.15636 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as practically insoluble in water.in water, 5.9 mg/l at 25 °c /estimated/5.98e-02 g/l. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 758667. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Glucosides. It belongs to the ontological category of furonaphthodioxole in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Teniposide is a semi-synthetic derivative of podophyllotoxin, a naturally occurring lignan. It functions as a topoisomerase II inhibitor, arresting the cell cycle in the late S or early G2 phase by stabilizing the enzyme-DNA complex, which leads to DNA strand breaks and subsequent cell death. Structurally and mechanistically related to its close analog, etoposide, teniposide is primarily utilized in chemotherapy research, particularly for hematological malignancies like acute lymphoblastic leukemia (ALL) and certain solid tumors. Key procurement decisions often hinge on its distinct physicochemical and pharmacokinetic properties compared to other podophyllotoxin derivatives.

Direct substitution of teniposide with its common analog, etoposide, is unviable in many research and development contexts due to significant differences in their physicochemical properties, which dictate their biological behavior. Teniposide exhibits greater lipophilicity, leading to more efficient cellular uptake and accumulation compared to etoposide. Furthermore, it has a much higher degree of plasma protein binding (>99% for teniposide vs. ~94-97% for etoposide), which profoundly affects its distribution, free-drug concentration, and pharmacokinetic profile. These distinctions mean that equivalent molar concentrations do not produce equivalent biological effects, making the two compounds non-interchangeable for achieving reproducible results in formulation development, cellular assays, and preclinical models.

Superior Cellular Uptake and Retention Driven by Higher Lipophilicity

Teniposide's chemical structure results in greater lipophilicity compared to etoposide. This property facilitates more effective transport across the cell membrane, leading to higher intracellular accumulation. While both compounds inhibit topoisomerase II catalytically at similar levels, the enhanced cellular uptake of teniposide is a primary driver of its increased cytotoxic potency in many cell systems. This distinction is critical for applications requiring maximal intracellular concentration or for overcoming certain forms of drug resistance related to poor drug influx.

Evidence DimensionCellular Accumulation/Uptake
Target Compound DataMore readily taken up by cells, resulting in greater intracellular accumulation
Comparator Or BaselineEtoposide: Lower cellular uptake
Quantified DifferenceQualitatively described as greater; a key factor contributing to higher potency despite similar enzymatic inhibition
ConditionsGeneral observation across multiple cell culture studies.

For equivalent dosing, Teniposide can achieve higher intracellular concentrations, which is crucial for maximizing efficacy in cellular models and overcoming transport-related resistance.

Significantly Higher Plasma Protein Binding Affecting Bioavailability and Dosing

Teniposide exhibits extremely high binding to plasma proteins, specifically albumin. Quantitative data shows its protein binding exceeds 99%. This is significantly higher than etoposide, which is typically reported in the range of 94-97%. This difference is a critical parameter in pharmacokinetic modeling and formulation design, as only the unbound fraction of the drug is typically considered biologically active. The higher binding of teniposide leads to a longer terminal half-life compared to etoposide, influencing dosing schedules and exposure times in preclinical studies.

Evidence DimensionPlasma Protein Binding
Target Compound Data>99%
Comparator Or BaselineEtoposide: ~94-97%
Quantified DifferenceAt least 2-5% higher binding
ConditionsHuman plasma.

This dictates the free-drug concentration available to act on target cells and is a critical parameter for designing in vivo experiments and interpreting pharmacokinetic data.

Greater Potency in Inhibiting Nucleoside Transport

Beyond its primary action on topoisomerase II, teniposide also inhibits the facilitated diffusion of nucleosides into cells. In a direct comparison using Ehrlich ascites cells, teniposide was shown to be a more potent inhibitor of this transport system than etoposide. The concentration required for teniposide to inhibit Ara-C (a nucleoside analog) transport by 50% was 7 µM, whereas 35 µM of etoposide was required to achieve the same effect. This five-fold difference in potency is a key consideration for studies involving combination therapies with nucleoside analogs, as teniposide may more strongly influence their uptake.

Evidence DimensionInhibition of Ara-C Nucleoside Transport (IC50)
Target Compound Data7 µM
Comparator Or BaselineEtoposide: 35 µM
Quantified Difference5-fold more potent than Etoposide
ConditionsEhrlich ascites cells.

For research on combination therapies, teniposide's stronger off-target effect on nucleoside transporters can be a critical, dose-limiting factor or a confounding variable that does not exist to the same degree with etoposide.

Models Requiring High Intracellular Drug Accumulation or CNS Penetration

Teniposide's enhanced lipophilicity and cellular uptake make it the preferred compound for studies where maximizing intracellular concentration is paramount. This is particularly relevant when investigating mechanisms of drug resistance or in models of central nervous system (CNS) tumors, where the ability to cross the blood-brain barrier is a significant advantage.

Pharmacokinetic Studies Requiring High Protein Binding and Longer Half-Life

For preclinical in vivo studies modeling drugs with long exposure times, teniposide is a more suitable choice than etoposide. Its >99% plasma protein binding and consequently longer terminal half-life provide a different and more sustained pharmacokinetic profile, which may be essential for specific experimental designs.

Investigating Drug-Drug Interactions with Nucleoside Transporters

Due to its significantly greater potency in inhibiting nucleoside transport compared to etoposide, teniposide serves as a valuable tool for dissecting the impact of this off-target effect. It is the appropriate choice for research focused on combination therapies where interference with the uptake of nucleoside analog drugs is a key variable under investigation.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

Color/Form

Crystals from absolute ethanol

XLogP3

1.2

Hydrogen Bond Acceptor Count

14

Hydrogen Bond Donor Count

3

Exact Mass

656.15636224 Da

Monoisotopic Mass

656.15636224 Da

Heavy Atom Count

46

LogP

1.24 (LogP)

Decomposition

When heated to decomposition it emits very toxic fumes of /sulfur oxides/.

Appearance

Solid powder

Melting Point

242-246 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

957E6438QA

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 4 notifications to the ECHA C&L Inventory.;
H350 (100%): May cause cancer [Danger Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Teniposide is used for the treatment of refractory acute lymphoblastic leukaemia

Livertox Summary

Etoposide and teniposide are semisynthetic analogues of podophyllotoxin that are used as antineoplastic agents in the therapy of several forms of solid tumors, leukemia and lymphoma, usually in combination with other agents. Both etoposide and teniposide are associated with an appreciable rate of serum enzyme elevations during therapy, and high doses have been implicated in causing clinically apparent acute liver injury including sinusoidal obstruction syndrome.

Drug Classes

Antineoplastic Agents

Therapeutic Uses

Antineoplastic Agents; Enzyme Inhibitors; Nucleic Acid Synthesis Inhibitors
Teniposide is indicated, in combination with other approved anticancer agents, for induction therapy of refractory childhood acute lymphocytic (lymphoblastic) leukemia. /Included in US product labeling/
Teniposide is indicated as a single agent or in combination for therapy of refractory non-Hodgkin's lymphoma. /NOT included in US product labeling/
Teniposide is indicated as a single agent or in combination for therapy of refractory neuroblastoma. /NOT included in US product labeling/

Pharmacology

Teniposide is a phase-specific cytotoxic drug, acting in the late S or early G 2 phase of the cell cycle. Teniposide prevents cell mitosis by causing single and double stranded DNA breaks as well as cross linking between protein and DNA.
Teniposide is a semisynthetic derivative of podophyllotoxin with antineoplastic activity. Teniposide forms a ternary complex with the enzyme topoisomerase II and DNA, resulting in dose-dependent single- and double-stranded breaks in DNA, DNA: protein cross-links, inhibition of DNA strand religation, and cytotoxicity. This agent acts in the late S or early G phase of the cell cycle. (NCI04)

MeSH Pharmacological Classification

Topoisomerase II Inhibitors

ATC Code

L - Antineoplastic and immunomodulating agents
L01 - Antineoplastic agents
L01C - Plant alkaloids and other natural products
L01CB - Podophyllotoxin derivatives
L01CB02 - Teniposide

Mechanism of Action

The mechanism of action appears to be related to the inhibition of type II topoisomerase activity since teniposide does not intercalate into DNA or bind strongly to DNA. Teniposide binds to and inhibits DNA topoisomerase II. The cytotoxic effects of teniposide are related to the relative number of double-stranded DNA breaks produced in cells, which are a reflection of the stabilization of a topoisomerase II-DNA intermediate.
It is an inhibitor of DNA topoisomerase II enzymes: Teniposide is a DNA topoisomerase II poison that has been shown to promote DNA cleavage, with a strong preference for a C or T at position -1. Most of the mutational events reported in mammalian cells, including point mutations, chromosomal deletions and exchanges and aneuploidy, can be explained by this activity. Teniposide does not inhibit bacterial topoisomerases and may not mutate bacterial cells by the same mechanism as mammalian cells. Unlike many other DNA topoisomerase II poisons, teniposide does not bind to DNA, either covalently or by intercalation. Instead, it appears to interact directly with the DNA topoisomerase II enzyme.
... The drug appears to produce its cytotoxic effects by damaging DNA and thereby inhibiting or altering DNA synthesis. Teniposide has been shown to induce single-stranded DNA breaks; the drug also induces double-stranded DNA breaks and DNA-protein cross links. ... Teniposide appears to be cell cycle specific, inducing G2-phase arrest and preferentially killing cells in the G2 and late S phases.

KEGG Target based Classification of Drugs

Enzymes
Isomerases (EC5)
DNA topoisomerase [EC:5.99.1.-]
TOP2 [HSA:7153 7155] [KO:K03164]

Vapor Pressure

6.8X10-26 mm Hg at 25 °C /Estimated/

Pictograms

Health Hazard

Health Hazard

Impurities

... The 50-mg intravenous preparation typically also contains benzyl alcohol (0.15 g), N,N-dimethylacetamide (0.3 g), polyethoxylated castor oil (2.5 g), maleic acid to a pH of 5.1 and absolute ethanol to 5 mL.

Other CAS

29767-20-2

Absorption Distribution and Excretion

From 4% to 12% of a dose is excreted in urine as parent drug. Fecal excretion of radioactivity within 72 hours after dosing accounted for 0% to 10% of the dose.
10.3 mL/min/m2
Teniposide was detected in intracerebral tumors at concentrations of 0.05-1.12 ug/g tissue in 11 patients given 100-150 mg/sq m teniposide 1.5-3 hr before tumor resection. The concentrations in adjacent normal brain tissue were low (< 0.9 ug/g tissue) in three patients and undetectable (< 0.05 ug/g tissue) in the others
Teniposide was detected in one patient who died three days after a cumulative intravenous dose of 576 mg, the highest concentrations occurring in the spleen, prostate, heart, large bowel, liver and pancreas.
It is not known whether teniposide is distributed into breast milk.
Elimination: Renal: 4 to 12% of a dose as unchanged teniposide. In a study of tritium-labeled teniposide in adults, 44% of the radiolabel (parent compound and metabolites) was recovered in urine within 120 hours after dosing. Fecal: 0 to 10% of a dose.
For more Absorption, Distribution and Excretion (Complete) data for TENIPOSIDE (6 total), please visit the HSDB record page.

Metabolism Metabolites

In isolated human liver preparations, cytochrome P450 mixed-function isozymes catalysed metabolism of the (pendant) E-ring to O-demethylated and catechol metabolites. This metabolism was subsequently attributed primarily to CYP3A4 activity and to a lesser degree to CYP3A5. Peroxidase-mediated O-demethylation of teniposide has also been reported.
In children given teniposide, the main metabolite in serum and urine was reported to be the hydroxy acid, formed by opening of the lactone ring; the cis-isomer, which may be a degradation product formed during storage, was also detected. The aglycone, formed by loss of the glucopyranoside moiety, was not detected (Evans et al., 1982). The hydroxy acid has not been found in plasma or urine in other studies with high doses of teniposide, and no changes in the measured concentration of teniposide in these samples was found after incubation with glucuronidase, indicating formation of little or none of the proposed glucuronide metabolites (Holthuis et al., 1987). In another study, however, 6% of the administered dose of teniposide was excreted in the urine as parent drug over 24 h, and a further 8% as a proposed aglycone glucuronide, which was not formally identified.
In general, the effects of teniposide in mammalian cells in vitro occurred in the absence of exogenous metabolic activation. Various metabolic species of teniposide have been identified, but their mutagenic properties have not been studied.
Teniposide has known human metabolites that include Teniposide catechol.
Route of Elimination: From 4% to 12% of a dose is excreted in urine as parent drug. Fecal excretion of radioactivity within 72 hours after dosing accounted for 0% to 10% of the dose. Half Life: 5 hours

Wikipedia

Teniposide

Drug Warnings

Since patients with Down's syndrome and leukemia may be particularly sensitive to myelosuppressive chemotherapy, initial dosage of teniposide should be reduced in such patients.
There currently is insufficient experience with teniposide therapy in patients with impaired renal and/or hepatic function to make specific recommendations for dosage adjustment. However, the possibility that adjustment in teniposide dosage may be necessary in such patients should be considered.
The major and dose-limiting adverse effect of teniposide is hematologic toxicity. Myelosuppression, which is dose related, can be severe when teniposide is used in combination with other chemotherapeutic agents for the treatment of acute lymphocytic leukemia (ALL). Early onset of profound myelosuppression with delayed recovery can be expected when using the doses and schedules of teniposide necessary for the treatment of refractory ALL, since bone marrow hypoplasia is a desired endpoint of therapy. Severe myelosuppression with resulting infection and bleeding may occur in patients receiving the drug. Infection and bleeding have occurred in about 12 and 5%, respectively, of pediatric patients receiving teniposide monotherapy.
Pregnancy risk category: D /POSITIVE EVIDENCE OF RISK. Studies in humans, or investigational or post-marketing data, have demonstrated fetal risk. Nevertheless, potential benefits from the use of the drug may outweigh the potential risk. For example, the drug may be acceptable if needed in a life-threatening situation or serious disease for which safer drugs cannot be used or are ineffective./
For more Drug Warnings (Complete) data for TENIPOSIDE (18 total), please visit the HSDB record page.

Biological Half Life

5 hours
Terminal half life: 5 hours. NOTE: Plasma teniposide concentrations decline biexponentially following intravenous infusion.
It has a multiphasic pattern of clearance from plasma. After distribution, half lives of 4 hours and 10 to 40 hours are observed.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

Teniposide is prepared from etoposide by reaction with 2-thiophene carboxaldehyde, with zinc chloride as the catalyst.
... Semisenthythic glycoside derivative of podophyllotoxin.
Preparation: A. Von Wartburg, ZA 6607585; C. Keeler-Juslen et al, US 3524844 (1968, 1970 both to Sandoz

General Manufacturing Information

Semi-synthetic derivative of podophyllotoxin

Analytic Laboratory Methods

The methods for the analysis of teniposide in various matrices include high-performance liquid chromatography, thin-layer and paper chromatography and radioimmunoassay.

Storage Conditions

PRECAUTIONS FOR "CARCINOGENS": Storage site should be as close as practical to lab in which carcinogens are to be used, so that only small quantities required for ... expt need to be carried. Carcinogens should be kept in only one section of cupboard, an explosion-proof refrigerator or freezer (depending on chemicophysical properties ...) that bears appropriate label. An inventory ... should be kept, showing quantity of carcinogen & date it was acquired ... Facilities for dispensing ... should be contiguous to storage area. /Chemical Carcinogens/

Interactions

Concurrent administration of ciclosporin at 5 mg/kg bw over 2 h, followed by 30 mg/kg bw over 48 h intravenously, increased the AUC for teniposide by 50%, due to a reduction in clearance. Conversely, concurrent administration of phenytoin increased the clearance rate of teniposide to 32 mL/min per m2 from 13 mL/min per m2 for control patients.

Dates

Last modified: 08-15-2023
1: He S, Yang H, Zhang R, Li Y, Duan L. Preparation and in vitro-in vivo evaluation of teniposide nanosuspensions. Int J Pharm. 2014 Nov 13;478(1):131-137. doi: 10.1016/j.ijpharm.2014.11.020. [Epub ahead of print] PubMed PMID: 25448575.
2: Nguyen TT, Jung SJ, Kang HK, Kim YM, Moon YH, Kim M, Kim D. Production of rubusoside from stevioside by using a thermostable lactase from Thermus thermophilus and solubility enhancement of liquiritin and teniposide. Enzyme Microb Technol. 2014 Oct;64-65:38-43. doi: 10.1016/j.enzmictec.2014.07.001. Epub 2014 Jul 11. PubMed PMID: 25152415.
3: Sun YC, Wang J, Guo CC, Sai K, Wang J, Chen FR, Yang QY, Chen YS, Wang J, To TS, Zhang ZP, Mu YG, Chen ZP. MiR-181b sensitizes glioma cells to teniposide by targeting MDM2. BMC Cancer. 2014 Aug 25;14:611. doi: 10.1186/1471-2407-14-611. PubMed PMID: 25151861; PubMed Central PMCID: PMC4155117.
4: Wu JJ, Wang XH, Li L, Li X, Zhang L, Sun ZC, Fu XR, Ma W, Chang Y, Zhang XD, Han LJ, Zhang MZ. Fotemustine, teniposide and dexamethasone in treating patients with CNS lymphoma. Asian Pac J Cancer Prev. 2014;15(11):4733-8. PubMed PMID: 24969912.
5: Mack F, Schäfer N, Kebir S, Stuplich M, Schaub C, Niessen M, Scheffler B, Herrlinger U, Glas M. Carmustine (BCNU) plus Teniposide (VM26) in recurrent malignant glioma. Oncology. 2014;86(5-6):369-72. doi: 10.1159/000360295. Epub 2014 Jun 18. PubMed PMID: 24942787.
6: Li WQ, Yu HY, Li YM, Wang X, He J, Yan HZ, Yang DH, Wu XJ, Hou LJ, Liu HM, Xia CY, Lu YC. Higher LRRFIP1 expression in glioblastoma multiforme is associated with better response to teniposide, a type II topoisomerase inhibitor. Biochem Biophys Res Commun. 2014 Apr 18;446(4):1261-7. doi: 10.1016/j.bbrc.2014.03.105. Epub 2014 Mar 29. PubMed PMID: 24690174.
7: Thiepold AL, Lemercier S, Franz K, Atta J, Sulzbacher A, Steinbach JP, Rieger J. Prophylactic use of pegfilgrastim in patients treated with a nitrosourea and teniposide for recurrent glioma. Pharmacotherapy. 2014 Jun;34(6):633-42. doi: 10.1002/phar.1409. Epub 2014 Mar 11. PubMed PMID: 24619825.
8: Zhang Z, Ma L, Jiang S, Liu Z, Huang J, Chen L, Yu H, Li Y. A self-assembled nanocarrier loading teniposide improves the oral delivery and drug concentration in tumor. J Control Release. 2013 Feb 28;166(1):30-7. doi: 10.1016/j.jconrel.2012.12.018. Epub 2012 Dec 20. PubMed PMID: 23266449.
9: Mo L, Hou L, Guo D, Xiao X, Mao P, Yang X. Preparation and characterization of teniposide PLGA nanoparticles and their uptake in human glioblastoma U87MG cells. Int J Pharm. 2012 Oct 15;436(1-2):815-24. doi: 10.1016/j.ijpharm.2012.07.050. Epub 2012 Jul 28. PubMed PMID: 22846410.
10: He S, Cui Z, Mei D, Zhang H, Wang X, Dai W, Zhang Q. A cremophor-free self-microemulsified delivery system for intravenous injection of teniposide: evaluation in vitro and in vivo. AAPS PharmSciTech. 2012 Sep;13(3):846-52. doi: 10.1208/s12249-012-9809-0. Epub 2012 May 30. PubMed PMID: 22644709; PubMed Central PMCID: PMC3429691.

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